Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate
Description
Ethyl 6-(2-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 6 with a 2-methoxyphenyl group and at position 2 with an ethyl carboxylate ester. Its molecular formula is C₁₇H₁₆N₂O₃, with a molecular weight of 296.32 g/mol .
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 6-(2-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-17(20)14-11-19-10-12(8-9-16(19)18-14)13-6-4-5-7-15(13)21-2/h4-11H,3H2,1-2H3 |
InChI Key |
XCUGCXUTPNDCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A widely used method involves the cross-coupling of ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate with 2-methoxyphenylboronic acid under palladium catalysis.
-
- Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent)
- 2-methoxyphenylboronic acid (2 equivalents)
- Caesium fluoride (2.5 equivalents)
- Tri(o-tolyl)phosphine (0.1 equivalents)
- Palladium acetate (0.05 equivalents)
- Solvent: 1,2-dimethoxyethane (0.1 M)
- Temperature: 90 °C
- Reaction time: 20 hours
Procedure:
The reagents are combined in the solvent, degassed, and stirred at 90 °C for 20 hours. After completion, the mixture is diluted with dichloromethane, washed with water, dried over magnesium sulfate, filtered, and purified.Outcome:
This method yields ethyl 6-(2-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylate with good purity and yield, leveraging the efficiency of palladium-catalyzed coupling to install the aryl substituent at the 6-position.
One-Pot Three-Component Reaction via Knoevenagel Condensation and Cyclization
Another approach uses a three-component reaction involving:
- 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
- 2-methoxybenzaldehyde (aryl aldehyde)
Meldrum’s acid
-
- 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1 mmol)
- 2-methoxybenzaldehyde (1 mmol)
- Meldrum’s acid (1 mmol)
- Piperidine (0.3 mmol)
- Solvent: Water (5 mL)
- Temperature: Room temperature
- Reaction time: 1.5 to 2 hours
-
- Piperidine abstracts a proton from Meldrum’s acid forming an enol intermediate.
- Knoevenagel condensation between the enol and the aldehyde forms an α,β-unsaturated intermediate.
- Michael addition of the acetonitrile derivative to this intermediate.
- Intramolecular cyclization and elimination of acetone.
- Elimination of hydrogen cyanide and aromatization yield the imidazo[1,2-a]pyridine carboxylic acid derivative.
Workup:
The reaction mixture is monitored by TLC, and upon completion, the product is filtered and purified by recrystallization.Yield and Characterization:
Yields range from 69% to 80% depending on the aryl substituent. The products are characterized by NMR, IR, and elemental analysis.
| Compound | Aryl Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 6f | 2-Methoxyphenyl | 1.5 | 74 |
This method provides a metal-free, environmentally benign route with good yields and mild conditions.
Base-Mediated Condensation Using Ethyl Formate and Pyridyl Acetonitrile
A patented method describes the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters via:
- Step 1: Reaction of 2-oxopyridyl acetonitrile with ethyl formate in the presence of sodium ethoxide at 5–10 °C for 6–8 hours.
- Step 2: Addition of water, separation of oil phase.
- Step 3: Reflux of oil phase with ethanol and potassium carbonate for 30–40 minutes.
- Step 4: Acidification with acetic acid to pH 4.5–5.0, followed by rotary evaporation and washing to isolate the ethyl ester.
This approach addresses issues of low yield and complexity in previous methods, providing a streamlined synthesis of the ethyl ester intermediate, which can be further functionalized.
- The palladium-catalyzed Suzuki coupling method is well-established for installing aryl groups on imidazo[1,2-a]pyridine cores with high selectivity and yield, but requires expensive catalysts and inert atmosphere conditions.
- The one-pot multi-component approach using Meldrum’s acid offers a metal-free alternative with milder conditions and good yields, suitable for rapid library synthesis of analogues.
- The base-mediated condensation with ethyl formate provides a practical route to the ethyl ester intermediate, facilitating further functionalization steps.
- Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the structure and purity of synthesized compounds. For example, characteristic ester carbonyl absorption near 1711 cm⁻¹ and aromatic proton signals in the 6.5–7.5 ppm range are observed.
Multiple synthetic routes are available for preparing this compound, each with advantages depending on the scale, available reagents, and desired purity. Palladium-catalyzed cross-coupling is efficient for precise aryl substitution, while metal-free multi-component reactions offer greener alternatives. Base-mediated condensation methods provide streamlined access to key intermediates. These diverse approaches enable flexible synthesis for research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions, particularly at the imidazo[1,2-A]pyridine core, are common and can be achieved using electrophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation strategies.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Electrophiles such as ethyl bromoacetate, bromoacetonitrile, and 2-bromoacetophenone.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Research indicates that compounds within the imidazo[1,2-A]pyridine class exhibit a variety of biological activities. Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate is particularly noted for its potential in:
- Anticancer Research : Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells. Further investigations are needed to elucidate its mechanism of action.
- Antimicrobial Properties : Its efficacy against certain bacterial strains has been documented, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Synthetic Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Utilizing appropriate precursors to form the imidazo[1,2-A]pyridine framework.
- Esterification Processes : Converting carboxylic acids to esters to introduce the ethyl group.
These synthetic routes highlight the versatility of the compound and its derivatives in medicinal chemistry.
Applications in Drug Development
This compound has several promising applications in drug development:
- Lead Compound for Anticancer Agents : Its structural features may lead to the development of novel anticancer therapies.
- Formulation in Topical Treatments : Given its potential anti-inflammatory properties, it could be formulated into topical creams or gels for skin conditions.
Case Studies
-
Anticancer Activity Study :
- Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Methodology: In vitro assays were conducted using MTT assays to measure cell viability.
- Findings: Significant reduction in cell viability was observed in treated cells compared to controls.
-
Antimicrobial Efficacy Assessment :
- Objective: To assess the antimicrobial activity against specific bacterial strains.
- Methodology: Disk diffusion method was used to evaluate inhibition zones.
- Findings: The compound showed promising results against Gram-positive bacteria.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl imidazo[1,2-a]pyridine-2-carboxylate | C10H10N2O2 | Simpler structure without methoxy substitution |
| Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | C10H10N2O3 | Hydroxy group instead of methoxy; different reactivity |
| N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide | C15H16N3O3 | Contains an amide linkage; different pharmacological properties |
The unique combination of functional groups in this compound may enhance its biological activity compared to related compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by causing nuclear condensation and fragmentation . The compound’s effects are mediated through its interaction with various cellular targets, leading to the activation of apoptotic pathways .
Comparison with Similar Compounds
Table 1: Comparison of Ethyl 6-Substituted Imidazo[1,2-a]pyridine-2-carboxylates
Key Observations:
Substituent Diversity :
- Quinazoline derivatives (e.g., 10g) exhibit enhanced anticancer activity via PI3Kα inhibition, attributed to the planar quinazoline moiety enabling target binding .
- Electron-withdrawing groups (e.g., trifluoromethyl in ) may increase metabolic stability compared to the electron-donating 2-methoxyphenyl group in the target compound.
- Bromo substituents (e.g., ) serve as intermediates for further functionalization via cross-coupling reactions.
Synthetic Feasibility :
- Yields vary significantly; for example, compound 26 (27% yield) vs. compound 10u (51.4% yield) . Reaction conditions (e.g., solvent, catalyst) and steric hindrance from substituents likely contribute to these differences.
Methoxyaryl substituents (as in the target compound) are common in drug design for their balance of lipophilicity and hydrogen-bonding capacity.
Physicochemical and Spectroscopic Comparisons
- Melting Points :
- Spectroscopic Data :
- ¹H NMR : Aromatic protons in 2-methoxyphenyl groups typically resonate at δ 6.8–7.5 ppm, while imidazo[1,2-a]pyridine protons appear as singlets or doublets near δ 8.0–9.0 ppm .
- HRMS : Accurate mass data (e.g., compound 10t : experimental 488.2183 vs. theoretical 488.2185 ) confirm structural integrity across analogs.
Toxicity and Pharmacological Profiles
- Toxicity : Ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives (e.g., 1a, 3a) show minimal hepatic or renal toxicity in preclinical studies, supporting their suitability for further development .
- Anticancer Potential: Quinazoline-linked derivatives (e.g., 10g) demonstrate IC₅₀ values <1 μM in cancer cell lines, highlighting the scaffold’s versatility .
Biological Activity
Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate (CAS No. 2089648-69-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 296.33 g/mol. Its structure features an imidazo[1,2-a]pyridine core substituted with a methoxyphenyl group and an ethyl carboxylate moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. While specific synthetic routes for this compound were not detailed in the search results, compounds with similar structures have been synthesized using methods such as Suzuki-Miyaura cross-coupling reactions and other coupling techniques .
Antitumor Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives possess notable antitumor properties. For instance, compounds structurally related to this compound have been evaluated for their effects on various cancer cell lines. In particular, derivatives have shown inhibitory effects on triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. These studies utilized assays like sulforhodamine B to assess cell viability and proliferation .
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 2e | MDA-MB-231 | 13 | Decreased proliferation; no apoptosis markers |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives are also being explored for their antimicrobial properties. While specific studies on this compound were not identified, related compounds have demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains . The potential for these compounds as antitubercular agents suggests that this compound may also exhibit similar properties.
Case Studies
A notable study involved the evaluation of various imidazo[1,2-a]pyridine derivatives against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. The results indicated that some compounds displayed low nanomolar MIC values, suggesting strong antimicrobial activity . Although specific data for this compound in this context is lacking, the promising results from related compounds indicate potential efficacy.
Q & A
Q. What are the common synthetic routes for preparing ethyl 6-(2-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting substituted pyridines with α-haloketones or α-bromoesters. For example, ethyl bromopyruvate can react with 2-amino-4-(2-methoxyphenyl)pyridine under reflux in a polar solvent (e.g., ethanol or DMF) to form the imidazo[1,2-a]pyridine core . Characterization is achieved via NMR, NMR, and HRMS to confirm structural integrity .
Q. How are spectral techniques (NMR, HRMS) employed to characterize this compound?
- NMR : Identifies proton environments, such as the methoxy group (δ ~3.8–4.0 ppm) and ethyl ester protons (δ ~1.3–1.5 ppm for CH, δ ~4.3–4.5 ppm for CH) .
- NMR : Confirms carbonyl carbons (ester C=O at ~165–170 ppm) and aromatic carbons .
- HRMS : Validates molecular weight (e.g., [M+H] for CHNO: calculated 297.1234, observed 297.1238) .
Q. What are the key intermediates in its synthesis?
Critical intermediates include:
- Ethyl bromopyruvate (F1), synthesized from ethyl pyruvate via bromination (94% yield) .
- Substituted pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine), obtained via halogenation or amination reactions .
Advanced Research Questions
Q. How can low yields in the cyclocondensation step be addressed?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
Q. What methodologies resolve contradictions in spectral data?
Discrepancies in NMR signals (e.g., overlapping aromatic protons) can be resolved by:
Q. How does substitution at the 6-position influence bioactivity?
The 2-methoxyphenyl group enhances π-π stacking with biological targets (e.g., kinase active sites). Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., -CF) improve binding affinity to PI3Kα (IC < 100 nM) .
- Methoxy groups modulate solubility and metabolic stability .
Methodological Recommendations
- Contradiction Analysis : Compare synthetic batches using HPLC purity profiles and DSC for polymorph detection .
- Scale-up Challenges : Replace meta-chloroperoxybenzoic acid (mCPBA) with safer oxidants (e.g., HO/acetic acid) for sulfone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
